molecular formula C5H4ClNO4S2 B12949245 Methyl 2-(chlorosulfonyl)thiazole-5-carboxylate

Methyl 2-(chlorosulfonyl)thiazole-5-carboxylate

Cat. No.: B12949245
M. Wt: 241.7 g/mol
InChI Key: NZOCXKOUAKVJCU-UHFFFAOYSA-N
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Description

Methyl 2-(chlorosulfonyl)thiazole-5-carboxylate is a chemical compound with the molecular formula C5H4ClNO4S2. It belongs to the thiazole family, which is characterized by a five-membered ring containing both sulfur and nitrogen atoms.

Preparation Methods

The synthesis of Methyl 2-(chlorosulfonyl)thiazole-5-carboxylate typically involves the reaction of thiazole derivatives with chlorosulfonic acid. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane. Industrial production methods may involve large-scale synthesis using automated reactors to ensure consistency and purity .

Chemical Reactions Analysis

Methyl 2-(chlorosulfonyl)thiazole-5-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorosulfonyl group is replaced by other nucleophiles.

    Oxidation and Reduction: It can be oxidized or reduced under specific conditions, leading to the formation of different thiazole derivatives.

    Common Reagents and Conditions: Typical reagents include bases like sodium hydroxide and acids like hydrochloric acid. .

Scientific Research Applications

Methyl 2-(chlorosulfonyl)thiazole-5-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of dyes, biocides, and other industrial chemicals

Mechanism of Action

The mechanism of action of Methyl 2-(chlorosulfonyl)thiazole-5-carboxylate involves its interaction with specific molecular targets. For instance, it can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Methyl 2-(chlorosulfonyl)thiazole-5-carboxylate can be compared with other thiazole derivatives, such as:

    Thiazole-5-carboxylic acid: Similar in structure but lacks the chlorosulfonyl group.

    2-Methylthiazole-4-carboxylic acid: Another derivative with different substituents on the thiazole ring.

    Sulfathiazole: A well-known antimicrobial agent with a thiazole ring.

Properties

Molecular Formula

C5H4ClNO4S2

Molecular Weight

241.7 g/mol

IUPAC Name

methyl 2-chlorosulfonyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C5H4ClNO4S2/c1-11-4(8)3-2-7-5(12-3)13(6,9)10/h2H,1H3

InChI Key

NZOCXKOUAKVJCU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN=C(S1)S(=O)(=O)Cl

Origin of Product

United States

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